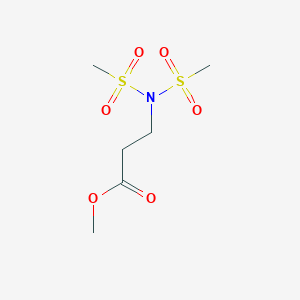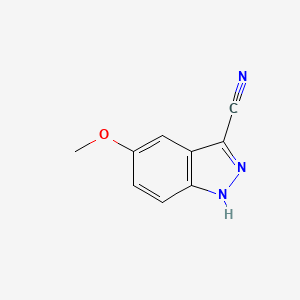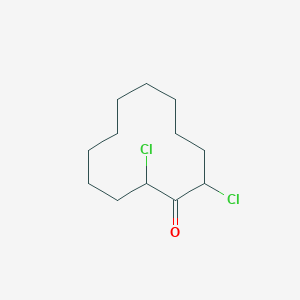
2,12-Dichlorocyclododecanone
Vue d'ensemble
Description
2,12-Dichlorocyclododecanone is a synthetic compound belonging to the family of macrocyclic ketones. It is used as a biochemical for proteomics research . The molecular formula is C12H20Cl2O and the molecular weight is 251.19 .
Synthesis Analysis
The synthesis of 2,12-Dichlorocyclododecanone involves direct chlorination in methanol . Prolonged chlorination results in the formation of dichlorocyclododecanone as a major product .
Molecular Structure Analysis
The crystal structure of 2,12-Dichlorocyclododecanone has been determined by X-ray analysis . The 12-membered ring has 422-symmetry, containing eight torsion angles .
Physical And Chemical Properties Analysis
2,12-Dichlorocyclododecanone is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of 2,12-Dichlorocyclododecanone has been explored using X-ray analysis, revealing the ring's conformation influenced by its carbonyl group and chlorine atoms (Aslantaş, Özsar, Balcioǧlu & Kendi, 2006).
Photochemistry of Related Compounds
Studies have investigated the photochemistry of similar compounds like 2-Oximinocyclododecanone, providing insights into the photochemical behaviors and reactions under various conditions (Yates, Wong & Mclean, 1981).
Catalytic Oxidation Applications
Research on the catalytic oxidation of cyclododecanone, a related compound, for producing long-chain dicarboxylic acids useful in polymer synthesis highlights potential industrial applications (Gauthard, Horváth, Gallezot & Besson, 2005).
Synthesis and Molecular Structure Studies
Studies focusing on the synthesis of various n-alkanes using cyclododecanone as a starting material and exploring the molecular structure and reaction mechanisms provide a deeper understanding of the chemical properties of related compounds (Ainscow, Belmont, Henshall, Hooper & Simmonds, 1987).
Photochemical Studies
Research on the photochemical reactions of large-ring cycloalkanones offers insights into the effects of ring size on photochemical behavior, which could be relevant to the study of 2,12-Dichlorocyclododecanone (Matsui, Mori & Nozaki, 1971).
Intersystem Crossing in Biradicals
Investigations into the intersystem crossing rate in biradicals formed from photolysis of compounds similar to 2,12-Dichlorocyclododecanone highlight the role of molecular structure in these processes (Tsentalovich et al., 1997).
Ring Enlargement Through Acyloin Condensation
Research on ring enlargement through acyloin condensation of cycloalkane-1,2-dicarboxylic esters, derived from cyclododecanone, has implications for synthetic chemistry applications (Mori, Nakahara & Nozaki, 1969).
Synthesis of Long-chain Compounds
The development of methods for synthesizing long-chain unbranched aliphatic compounds using cyclododecanone demonstrates potential applications in materials science (Paynter, Simmonds & Whiting, 1982).
Safety And Hazards
2,12-Dichlorocyclododecanone is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .
Relevant Papers
The crystal structure of 2,12-Dichlorocyclododecanone has been discussed in a paper . The paper provides insights into the synthesis and structure of the compound .
Propriétés
IUPAC Name |
2,12-dichlorocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHFXKFLCAZPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,12-Dichlorocyclododecanone | |
CAS RN |
858830-26-9 | |
| Record name | 2,12-Dichlorocyclododecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
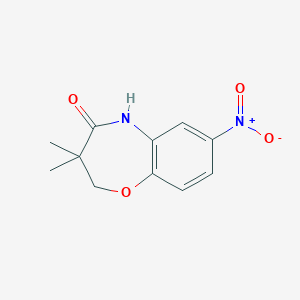
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)

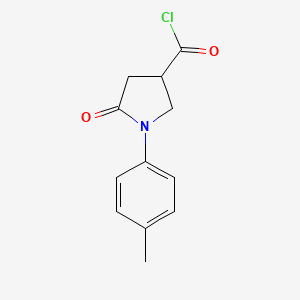
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
